molecular formula C16H21NO4 B1376797 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid CAS No. 1361114-24-0

3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

Cat. No. B1376797
CAS RN: 1361114-24-0
M. Wt: 291.34 g/mol
InChI Key: WVDRQKQXRDXTQL-UHFFFAOYSA-N
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Description

“3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1361114-24-0 . It has a molecular weight of 291.35 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(11-17,13(18)19)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

PROTAC Development

The compound is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation. This application is crucial in the field of drug discovery, where the compound’s structure can be utilized to create bifunctional molecules that tag specific proteins for degradation by the cell’s proteasome .

Amino Acid Ionic Liquids (AAILs)

The tert-butyloxycarbonyl-protected amino acids, which are structurally related to our compound of interest, are used to prepare room-temperature ionic liquids. These AAILs have multiple reactive groups and are employed in organic synthesis .

Synthesis of Alkaloid Natural Products

Compounds with protected N-functionality, akin to our compound, are widely used in the synthesis of alkaloid natural products. These natural products have significant pharmacological activities and are used in pharmaceuticals .

Organic Synthesis

The compound can be used in organic synthesis, providing a protected form of azetidine carboxylic acid that can be further modified into desired structures .

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Mechanism of Action

Target of Action

It is known that this compound is useful as a rigid linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . Therefore, it can be inferred that the targets would be specific proteins that are intended to be degraded by the PROTAC.

Mode of Action

The compound interacts with its targets by serving as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein . The rigidity of the linker, provided by 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, may impact the 3D orientation of the degrader and thus ternary complex formation .

properties

IUPAC Name

3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(11-17,13(18)19)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDRQKQXRDXTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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